

Introduction: Navigating Nomenclature and a Focus on Verifiable Data

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Compound of Interest

Compound Name: 2-(1-naphthyl)-N-phenylacetamide

Cat. No.: B386262

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In the landscape of chemical research and development, precise nomenclature is paramount. This guide addresses the topic of "**2-(1-naphthyl)-N-phenylacetamide**." However, a comprehensive survey of authoritative chemical databases and scientific literature reveals that this specific compound is not widely documented. In contrast, its parent compound, 2-(1-naphthyl)acetamide, is a well-characterized substance with established properties and applications.

This guide, therefore, adopts a dual focus to best serve the scientific community. The primary section will provide an in-depth technical overview of the known compound, 2-(1-naphthyl)acetamide, grounded in verifiable data. The subsequent section will address the hypothetical compound, **2-(1-naphthyl)-N-phenylacetamide**, by proposing its molecular formula, calculating its molecular weight, and outlining a plausible synthetic pathway based on established principles of organic chemistry. This approach ensures scientific integrity while providing valuable theoretical insights for researchers.

Part 1: A Comprehensive Analysis of 2-(1-Naphthyl)acetamide

2-(1-Naphthyl)acetamide, also known as 1-naphthaleneacetamide, is an organic compound classified under naphthalenes. It consists of a naphthalene moiety connected to an acetamide group.[1]

Physicochemical Properties

The fundamental properties of 2-(1-naphthyl)acetamide are summarized below, providing a quantitative basis for its application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO	[1][2][3]
Molecular Weight	185.23 g/mol	[2][3]
Average Molecular Weight	185.2218 g/mol	[4]
Monoisotopic Molecular Weight	185.084063979 g/mol	[4]
CAS Number	86-86-2	[1][2][3]
Appearance	White to light yellow solid/powder	[2][3]
Melting Point	182-186 °C	[3]
Solubility	Insoluble in water; soluble in Dimethylformamide (DMF)	[3]
Purity	>97.0% (GC)	[3]

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

The purity of 2-(1-naphthyl)acetamide is a critical parameter for its application in research and drug development. Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds.

Objective: To determine the purity of a 2-(1-naphthyl)acetamide sample.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the 2-(1-naphthyl)acetamide sample.
 - Dissolve the sample in a suitable solvent, such as N,N-Dimethylformamide (DMF), to a final concentration of 1 mg/mL. Ensure complete dissolution.
- Instrument Setup:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Detector (FID) Temperature: 300 $^{\circ}$ C.
 - Oven Temperature Program:
 - Initial temperature: 150 $^{\circ}$ C, hold for 1 minute.
 - Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Hold at 280 $^{\circ}$ C for 5 minutes.
 - Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L.
- Data Analysis:
 - The purity is calculated based on the area percentage of the main peak corresponding to 2-(1-naphthyl)acetamide in the resulting chromatogram.
 - Purity (%) = (Area of main peak / Total area of all peaks) x 100

Causality Behind Experimental Choices:

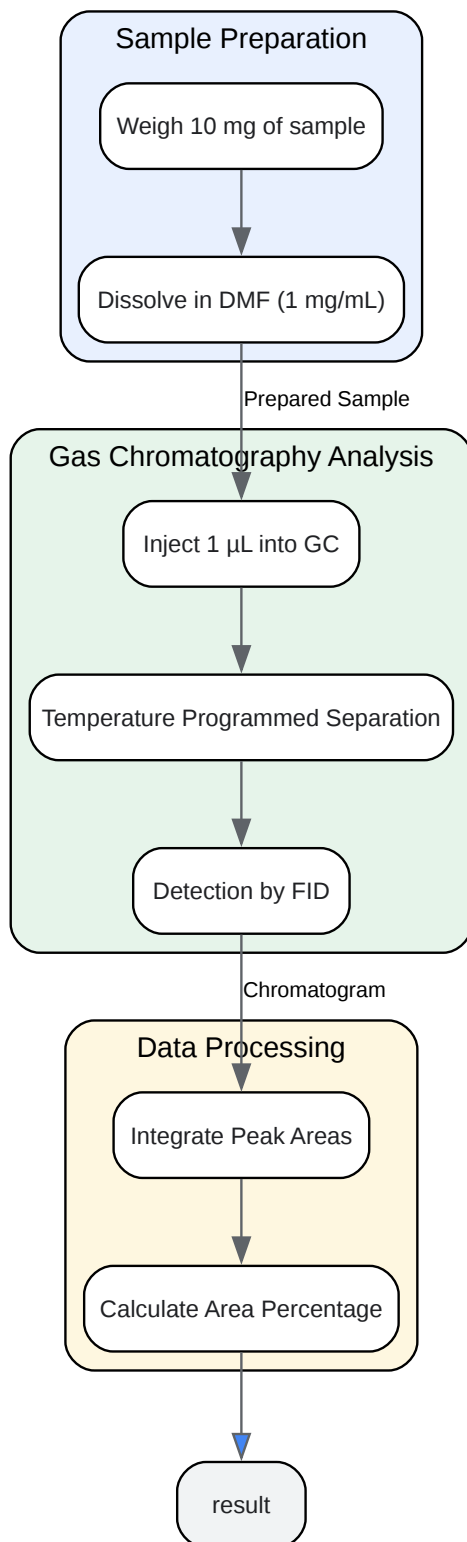
- The choice of a non-polar column like HP-5ms is based on the predominantly non-polar nature of the naphthalene ring system.
- The temperature program is designed to ensure good separation of the analyte from any potential impurities and solvent peaks, while keeping the run time efficient.
- A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds.

Self-Validating System:

- A solvent blank should be run first to identify any peaks originating from the solvent.
- A known standard of high-purity 2-(1-naphthyl)acetamide should be analyzed to determine its retention time for accurate peak identification in the sample.

Visualization of Experimental Workflow

Workflow for GC Purity Analysis of 2-(1-Naphthyl)acetamide



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Caption: Workflow for GC Purity Analysis.

Part 2: The Hypothetical 2-(1-Naphthyl)-N-phenylacetamide

While not a commonly cataloged chemical, the synthesis of **2-(1-naphthyl)-N-phenylacetamide** is theoretically straightforward based on standard amide bond formation reactions.

Theoretical Properties

Property	Value
Molecular Formula	C ₁₈ H ₁₅ NO
Calculated Molecular Weight	261.32 g/mol

Proposed Synthesis: Amidation of 2-(1-Naphthyl)acetic Acid

The most direct route to synthesize **2-(1-naphthyl)-N-phenylacetamide** would be the reaction of 2-(1-naphthyl)acetic acid with aniline in the presence of a coupling agent or via an acid chloride intermediate. The synthesis of related N-substituted phenylacetamides often involves reacting an amine with a chloroacetyl chloride derivative.^[5] A common industrial method for producing phenylacetamide involves the hydrolysis of phenylacetonitrile.^[6]

Proposed Reaction Scheme:

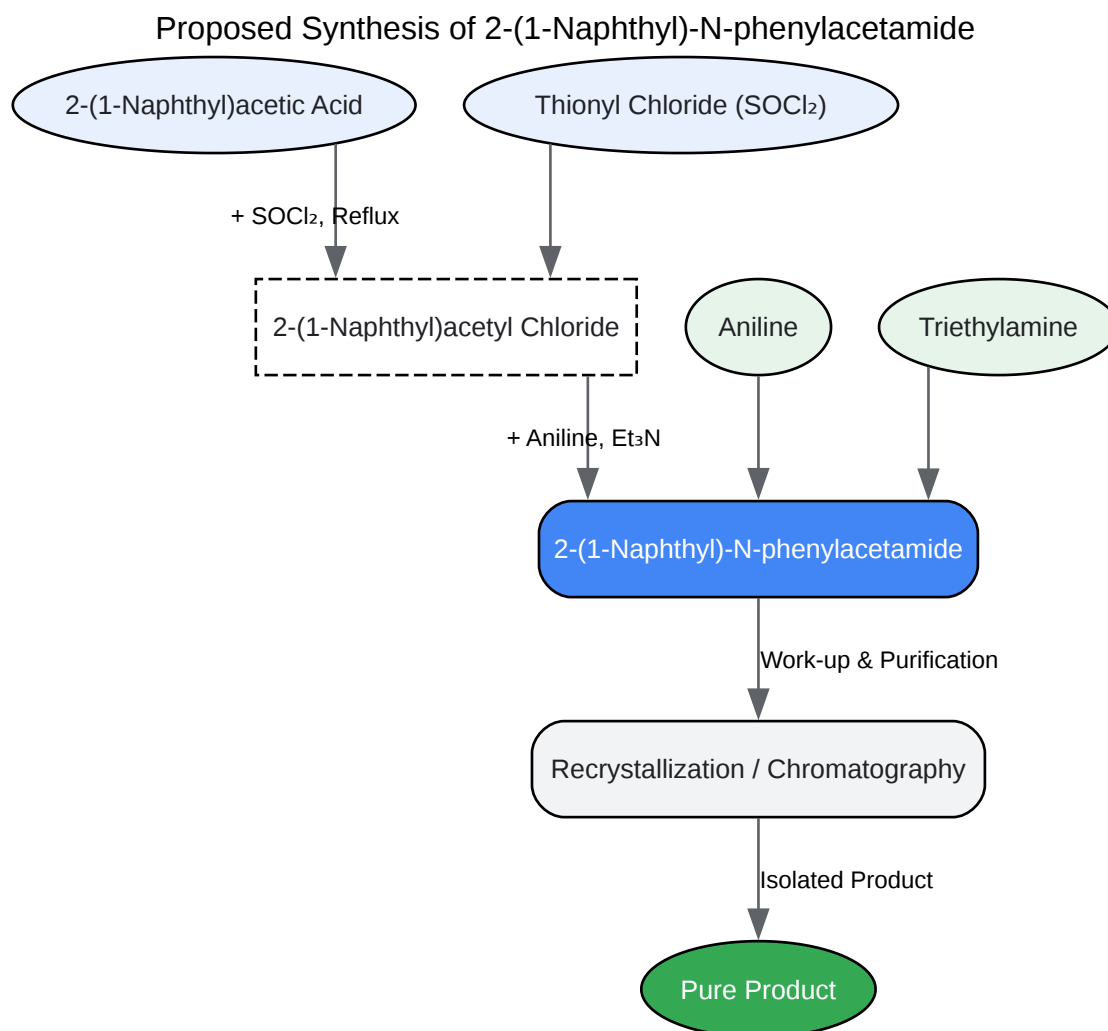
2-(1-Naphthyl)acetic acid can be converted to its more reactive acid chloride derivative, 2-(1-naphthyl)acetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction of this acid chloride with aniline would yield the desired amide, **2-(1-naphthyl)-N-phenylacetamide**.

Step-by-Step Methodology:

- Formation of the Acid Chloride:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-(1-naphthyl)acetic acid in an excess of thionyl chloride.

- Add a catalytic amount of DMF.
- Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gases ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain crude 2-(1-naphthyl)acetyl chloride.
- Amide Formation:
 - Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
 - Cool the solution in an ice bath.
 - Slowly add a solution of aniline (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in the same solvent.
 - Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield pure **2-(1-naphthyl)-N-phenylacetamide**.

Visualization of Proposed Synthesis



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Caption: Proposed Synthetic Pathway.

Conclusion

This guide provides a detailed technical overview of the well-documented compound 2-(1-naphthyl)acetamide, including its physicochemical properties and a standard analytical protocol. Furthermore, it addresses the user's query about the less common **2-(1-naphthyl)-N-phenylacetamide** by presenting its theoretical properties and a scientifically plausible synthetic route. This dual approach ensures that researchers are equipped with both verified data and sound theoretical frameworks to advance their work.

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